Lipophilicity Differentiation: Ethyl Ester Provides Balanced logP for Membrane Permeability vs. Aqueous Solubility
The ethyl ester of 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate exhibits a predicted ACD/LogP of 1.97 . This value falls between the predicted lower hydrophobicity expected for the methyl analog (though no directly comparable experimental logP is available from authoritative databases) and the higher logP of 2.58 reported for the isopropyl analog . The quantified difference of approximately 0.6 logP units between the ethyl and isopropyl esters translates to a roughly 4‑fold difference in octanol‑water partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and protein binding in biological assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.97 |
| Comparator Or Baseline | Isopropyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: LogP = 2.58 |
| Quantified Difference | ΔlogP ≈ 0.61 (ethyl more hydrophilic) |
| Conditions | Predicted/calculated values; ACD/Labs algorithm for target; vendor‑provided value for comparator |
Why This Matters
Selecting the ethyl ester over more lipophilic analogs may improve aqueous solubility and reduce non‑specific binding, which is critical for reproducible bioactivity measurements and formulation development.
